molecular formula C19H18ClN3O2 B2391429 (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946371-98-8

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2391429
CAS No.: 946371-98-8
M. Wt: 355.82
InChI Key: KCXKLPLKFQJJIV-UHFFFAOYSA-N
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Description

The compound “(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole derivative featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C5 position, and a (2,5-dimethylphenyl)methyl ester at the C4 carboxylate position. Its structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. Triazole derivatives are widely studied for their biological activity, thermal stability, and structural versatility, often modulated by substituent effects .

Properties

IUPAC Name

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-4-5-13(2)15(10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXKLPLKFQJJIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Core Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition

Preparation of 1-(4-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

The triazole core is synthesized via CuAAC between 4-chlorophenyl azide and a methyl-substituted propiolic acid derivative.

Reaction Conditions
  • Azide Synthesis : 4-Chlorophenyl azide is prepared by diazotization of 4-chloroaniline with sodium nitrite in hydrochloric acid, followed by reaction with sodium azide.
  • Alkyne Component : Methylpropiolic acid (HC≡C(CH3)COOH) serves as the alkyne, introducing the methyl group at position 5 during cycloaddition.
  • Catalytic System : CuSO4·5H2O (0.02 mmol) and sodium ascorbate (0.02 mmol) in a 1:1 mixture of tert-butanol and water.
  • Reaction Time : 48 hours at room temperature.
Work-Up and Purification
  • The crude product is extracted with ethyl acetate, washed with brine, and dried over Na2SO4.
  • Flash column chromatography (petroleum ether/ethyl acetate, 8:1 to 1:1) yields 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in 70–78% purity.

Esterification of the Carboxylic Acid

Activation and Coupling with (2,5-Dimethylphenyl)methanol

The carboxylic acid is esterified using (2,5-dimethylphenyl)methanol under carbodiimide-mediated conditions.

Reaction Protocol
  • Activation : The carboxylic acid (0.2 mmol) is dissolved in dry dichloromethane (DCM, 4 mL) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.24 mmol) and hydroxybenzotriazole (HOBt, 0.24 mmol).
  • Nucleophile : (2,5-Dimethylphenyl)methanol (0.24 mmol) and 4-dimethylaminopyridine (DMAP, 0.02 mmol) are added.
  • Reaction Time : 12–24 hours at room temperature under nitrogen.
Purification
  • The mixture is washed with 1 M HCl, saturated NaHCO3, and brine.
  • Flash chromatography (ethyl acetate/hexanes, 1:1) yields the ester in 65–72% yield.

Alternative Synthetic Routes

Electrochemical Click Chemistry (e-CLICK)

  • Conditions : Constant potential electrolysis (−0.25 V) with Cu(NO3)2 and 2,2'-bipyridine in acetonitrile.
  • Advantages : Eliminates sodium ascorbate, reducing byproduct formation.

One-Pot Triazole-Ester Synthesis

  • Alkyne Component : Propargyl (2,5-dimethylphenyl)methyl ester (HC≡C-COOCH2C6H3(CH3)2-2,5) reacts directly with 4-chlorophenyl azide.
  • Yield : 58–66% after column chromatography.

Optimization and Scale-Up Strategies

Catalytic Enhancements

  • Ligand Effects : 2,2'-Bipyridine improves copper(I) stability, increasing regioselectivity for 1,4-disubstituted triazoles.
  • Solvent Systems : tert-Butanol/water mixtures enhance solubility of hydrophobic intermediates.

Industrial Adaptations

  • Continuous Flow Reactors : Reduce reaction times from 48 hours to 6–8 hours for CuAAC.
  • Green Chemistry : Aqueous work-up steps minimize organic solvent use.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :
    • 1H NMR (400 MHz, CDCl3) : δ 8.92 (s, 1H, triazole CH), 7.24–7.21 (m, 2H, aromatic), 2.25 (s, 3H, CH3).
    • 13C NMR : δ 161.7 (C=O), 142.9 (triazole C), 130.6 (aromatic C-Cl).
  • X-Ray Crystallography : Confirms perpendicular orientation of triazole and aryl rings (dihedral angle = 50.2°).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).
  • Melting Point : 141–146°C (consistent with triazole carboxylates).

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,5-regioisomers during CuAAC.
  • Solution : Electrochemical methods enhance 1,4-selectivity (>95%).

Ester Hydrolysis

  • Issue : Base-sensitive esters degrade during work-up.
  • Solution : Neutralization with NH4Cl and rapid extraction.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analysis and Crystallography

The compound’s crystal structure can be inferred to adopt a planar triazole ring system, with substituents influencing packing and intermolecular interactions. Tools like SHELXL and WinGX are critical for refining such structures, particularly for resolving anisotropic displacement parameters and hydrogen bonding networks .

Comparison of Physicochemical Properties

The table below compares key properties of the target compound with structurally related triazole derivatives:

Property Target Compound 1-(4-Fluorophenyl)-5-methyltriazole-4-carboxylate 1-Phenyl-5-ethyltriazole-4-carboxylate
Molecular Weight (g/mol) ~370 (calculated) ~355 ~321
Substituent Effects Chlorine (electron-withdrawing), methyl (steric) Fluorine (electronegative) Ethyl (lipophilic)
Solubility Low (non-polar substituents dominate) Moderate (polar F enhances water interaction) Very low (increased hydrophobicity)
Thermal Stability High (Cl and methyl stabilize crystal lattice) Moderate Low (flexible ethyl reduces packing)

Notes:

  • Chlorine’s electron-withdrawing nature may enhance stability via resonance, while methyl groups contribute to steric shielding of the triazole core .
  • Fluorine analogs often exhibit higher solubility due to polarity but lower thermal resilience compared to chlorine derivatives .

Electronic and Thermodynamic Profiles

Density functional theory (DFT) studies, as described by Becke (1993), are essential for evaluating electronic properties. For the target compound:

  • Thermochemical Stability : Methyl groups at the 2,5-positions of the phenyl ring likely reduce entropy-driven decomposition, as seen in similar esters .

Comparatively, fluorophenyl-substituted triazoles exhibit broader HOMO-LUMO gaps but higher dipole moments, favoring interactions in polar solvents .

Biological Activity

The compound (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves a multi-step process, primarily utilizing the Huisgen 1,3-dipolar cycloaddition reaction , which is a hallmark of "click chemistry" techniques. The general synthetic route includes:

  • Preparation of Azide : This is achieved by reacting 4-chlorophenylamine with sodium nitrite and hydrochloric acid to form a diazonium salt, subsequently treated with sodium azide.
  • Preparation of Alkyne : The alkyne precursor is synthesized from 2,5-dimethylbenzyl bromide through a reaction with sodium acetylide.

The reaction conditions are often mild and can be catalyzed by copper(I) salts to enhance yield and efficiency .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have reported that triazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Inhibition of Thymidylate Synthase : This enzyme is crucial for DNA synthesis. Compounds have shown IC50 values in the low micromolar range against cell lines such as MCF-7 and HCT-116 .
  • Induction of Apoptosis : Some derivatives trigger programmed cell death in cancer cells by interacting with specific molecular targets .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties . It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing effective inhibition rates. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : This moiety allows for interactions with enzymes or receptors, potentially modulating their activity.
  • Chloro and Dimethyl Groups : These substituents may enhance binding affinity to biological targets due to their electronic properties and steric effects .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

  • Antiproliferative Effects : In one study, triazole derivatives were tested against multiple cancer cell lines, revealing that certain compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antibacterial Testing : Another study evaluated the antimicrobial activity against common pathogens. Results indicated that modifications in the phenyl rings significantly affected the potency against bacteria .

Q & A

Q. What are the established synthetic routes for preparing (2,5-dimethylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a substituted alkyne and an azide precursor.
  • Step 2 : Esterification of the triazole-4-carboxylic acid intermediate with (2,5-dimethylphenyl)methanol under acidic or coupling conditions (e.g., DCC/DMAP).
  • Step 3 : Purification via column chromatography or recrystallization to achieve high purity (>95%) .

Key Considerations :

  • Functional group compatibility (e.g., stability of chlorophenyl groups under reaction conditions).
  • Use of anhydrous solvents and inert atmospheres to prevent side reactions.
Synthetic Step Reagents/Conditions Yield Range
Triazole formationCuSO₄·5H₂O, sodium ascorbate, H₂O/THF60–75%
EsterificationDCC, DMAP, CH₂Cl₂70–85%

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and substituent positions.
  • X-ray Crystallography : SHELXL refinement (via WinGX/ORTEP interfaces) to resolve molecular geometry and packing motifs .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Example Workflow :

  • Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane).
  • Collect diffraction data using a Bruker D8 Venture system.
  • Refine using SHELXL with anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystal structures?

  • Perform graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings) and identify packing inconsistencies .
  • Compare experimental data with computational predictions (e.g., Mercury CSD or CrystalExplorer).
  • Re-refine diffraction data using SHELXL’s TWIN/BASF commands to address twinning or disorder .

Case Study :

  • Discrepancies in H-bond donor/acceptor distances may arise from thermal motion. Apply Hirshfeld surface analysis to visualize intermolecular interactions .

Q. What computational strategies predict the compound’s biological activity and target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes or kinases.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data from analogous triazoles .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

Validation :

  • Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. How can synthetic pathways be optimized for scalability and reproducibility?

  • DOE (Design of Experiments) : Vary catalyst loading (CuI vs. CuSO₄), solvent polarity (DMF vs. THF), and temperature (25°C vs. 60°C) to identify robust conditions.
  • In-line Analytics : Use FTIR or ReactIR to monitor reaction progress and minimize byproducts.
  • Green Chemistry : Replace toxic solvents (CH₂Cl₂) with cyclopentyl methyl ether (CPME) .

Table : Optimization Parameters

Variable Optimal Range Impact on Yield
Catalyst (CuSO₄)5–10 mol%+15% efficiency
Temperature50–60°CReduces reaction time by 30%

Q. How should researchers address discrepancies in crystallographic data refinement?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Disorder Modeling : Apply PART instructions to split occupancy for overlapping atoms.
  • Validation Tools : Check R1/wR2 convergence and ADPs using PLATON’s validation suite .

Example :

  • For high Rint values (>0.05), re-integrate diffraction frames with SAINT or CrysAlisPro .

Q. What strategies validate the reproducibility of synthetic protocols?

  • Interlaboratory Studies : Collaborate with independent labs to replicate procedures.
  • Batch Analysis : Compare NMR/LCMS data across multiple synthetic batches.
  • Crystallographic Cross-Check : Confirm molecular structure via independent crystal growth and refinement .

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